molecular formula C18H24N2O B2948620 1-(1-Benzyl-decahydro-1,6-naphthyridin-6-yl)prop-2-en-1-one CAS No. 2094353-16-7

1-(1-Benzyl-decahydro-1,6-naphthyridin-6-yl)prop-2-en-1-one

Cat. No.: B2948620
CAS No.: 2094353-16-7
M. Wt: 284.403
InChI Key: QDCMTSNREPSPKI-UHFFFAOYSA-N
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Description

1-(1-Benzyl-decahydro-1,6-naphthyridin-6-yl)prop-2-en-1-one is a complex organic compound belonging to the class of naphthyridines. Naphthyridines are nitrogen-containing heterocyclic compounds that have garnered significant interest due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzyl-decahydro-1,6-naphthyridin-6-yl)prop-2-en-1-one typically involves multiple steps, starting with the formation of the naphthyridine core. One common method involves the condensation of anthranilic acids with appropriate piperidones under heated conditions in the presence of phosphorus oxychloride . This is followed by further functionalization steps, including N-allylation and intramolecular Heck-type cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzyl-decahydro-1,6-naphthyridin-6-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(1-Benzyl-decahydro-1,6-naphthyridin-6-yl)prop-2-en-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Properties

IUPAC Name

1-(1-benzyl-2,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridin-6-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O/c1-2-18(21)20-12-10-17-16(14-20)9-6-11-19(17)13-15-7-4-3-5-8-15/h2-5,7-8,16-17H,1,6,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCMTSNREPSPKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC2C(C1)CCCN2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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